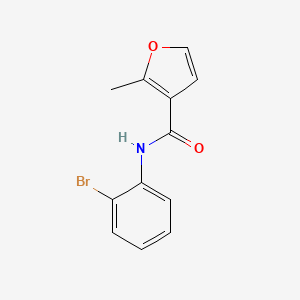![molecular formula C19H18ClNO2 B15152869 2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol](/img/structure/B15152869.png)
2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol is a complex organic compound that features a furan ring substituted with a 3-chlorophenyl group and an amino group linked to a phenylethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring substituted with a 3-chlorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization. The resulting intermediate is then subjected to a reductive amination reaction with phenylethanol to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the phenylethanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can result in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-({[5-(3-Bromophenyl)furan-2-yl]methyl}amino)-1-phenylethanol
- 2-({[5-(3-Methylphenyl)furan-2-yl]methyl}amino)-1-phenylethanol
- 2-({[5-(3-Nitrophenyl)furan-2-yl]methyl}amino)-1-phenylethanol
Uniqueness
Compared to similar compounds, 2-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol is unique due to the presence of the chlorine atom in the 3-chlorophenyl group. This chlorine atom can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H18ClNO2 |
|---|---|
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
2-[[5-(3-chlorophenyl)furan-2-yl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C19H18ClNO2/c20-16-8-4-7-15(11-16)19-10-9-17(23-19)12-21-13-18(22)14-5-2-1-3-6-14/h1-11,18,21-22H,12-13H2 |
Clave InChI |
XPNTXPOZXFWYIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CNCC2=CC=C(O2)C3=CC(=CC=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-7,7-dimethyl-4-(3-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15152791.png)

![4-{[(1-Hydroxybutan-2-yl)amino]methyl}benzoic acid](/img/structure/B15152815.png)

![1-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15152825.png)
![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B15152830.png)
![2-[(1-cyclohexyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B15152838.png)


![3-bromo-4-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15152848.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B15152854.png)
methyl}phenol](/img/structure/B15152864.png)
![5-(4-chloro-3-nitrophenyl)-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B15152875.png)
![2-[4-(2-Hydroxypropyl)piperazine-1-carbonyl]benzenesulfonamide](/img/structure/B15152885.png)
